

An In-depth Technical Guide to the Safety Data of 2-Iodophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodophenol**

Cat. No.: **B132878**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for **2-Iodophenol** (CAS No. 533-58-4). Due to a lack of publicly available, substance-specific experimental studies, this document focuses on summarizing the existing classifications from safety data sheets and detailing the standard experimental protocols that would be employed to generate key safety data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **2-Iodophenol** is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ IO	[1][2][3]
Molecular Weight	220.01 g/mol	[1]
Appearance	White to off-white or pale yellow crystalline solid	[1][3][4]
Odor	Slight phenolic odor	[4]
Melting Point	37-40 °C	[3]
Boiling Point	186-187 °C at 160 mmHg	[3]
Density	1.947 g/mL at 25 °C	
Flash Point	113 °C (closed cup)	
Solubility	Sparingly soluble in water; soluble in ethanol and ether.	[3][4]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.	[3][4]

Toxicological Information

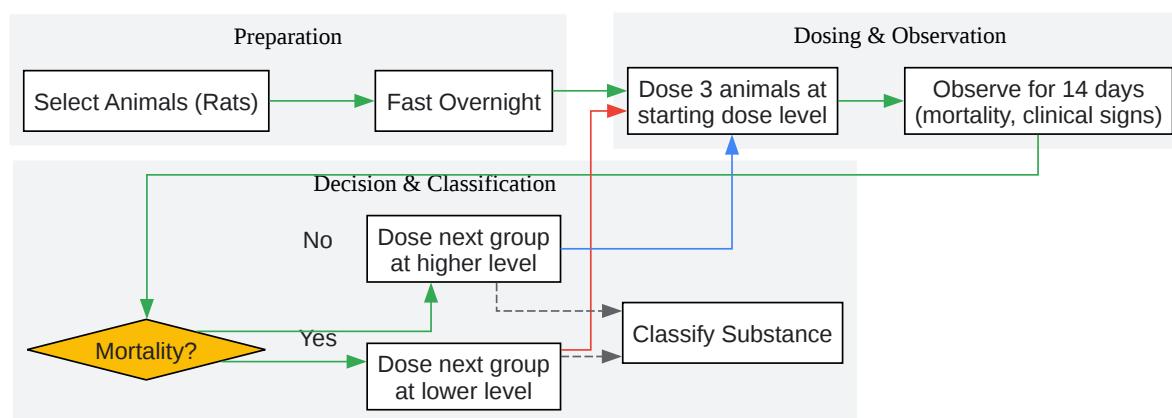
While specific quantitative toxicological data for **2-Iodophenol** are not readily available in the public domain, it is classified under the Globally Harmonized System (GHS) and EU Directives based on available information. The toxicological properties have not been fully investigated.[2]

Table 2: Summary of Toxicological Hazards

Endpoint	GHS Classification	Hazard Statement	Notes
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed	[1] [2]
Acute Dermal Toxicity	Category 4	H312: Harmful in contact with skin	[1] [2]
Acute Inhalation Toxicity	Category 4	H332: Harmful if inhaled	[1] [2]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[1] [2]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	[1] [2]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	[1] [2]

Prolonged exposure to iodides may lead to "iodism" in sensitive individuals, with symptoms including skin rash, running nose, headache, and irritation of mucous membranes.[\[2\]](#)

Experimental Protocols


The following sections describe the standard methodologies, based on OECD guidelines, that would be used to determine the toxicological and ecotoxicological profile of **2-Iodophenol**.

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.

Methodology:

- Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
- Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

- Dosing: The substance is administered orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information.
- Stepwise Procedure:
 - A group of three animals is dosed at the starting dose.
 - The outcome (mortality or survival) determines the next step. If mortality is observed, the next dose is lower. If no mortality, the dose is increased.
 - The procedure continues until a stopping criterion is met, which allows for the classification of the substance.
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
- Necropsy: A gross necropsy of all animals is performed at the end of the study.

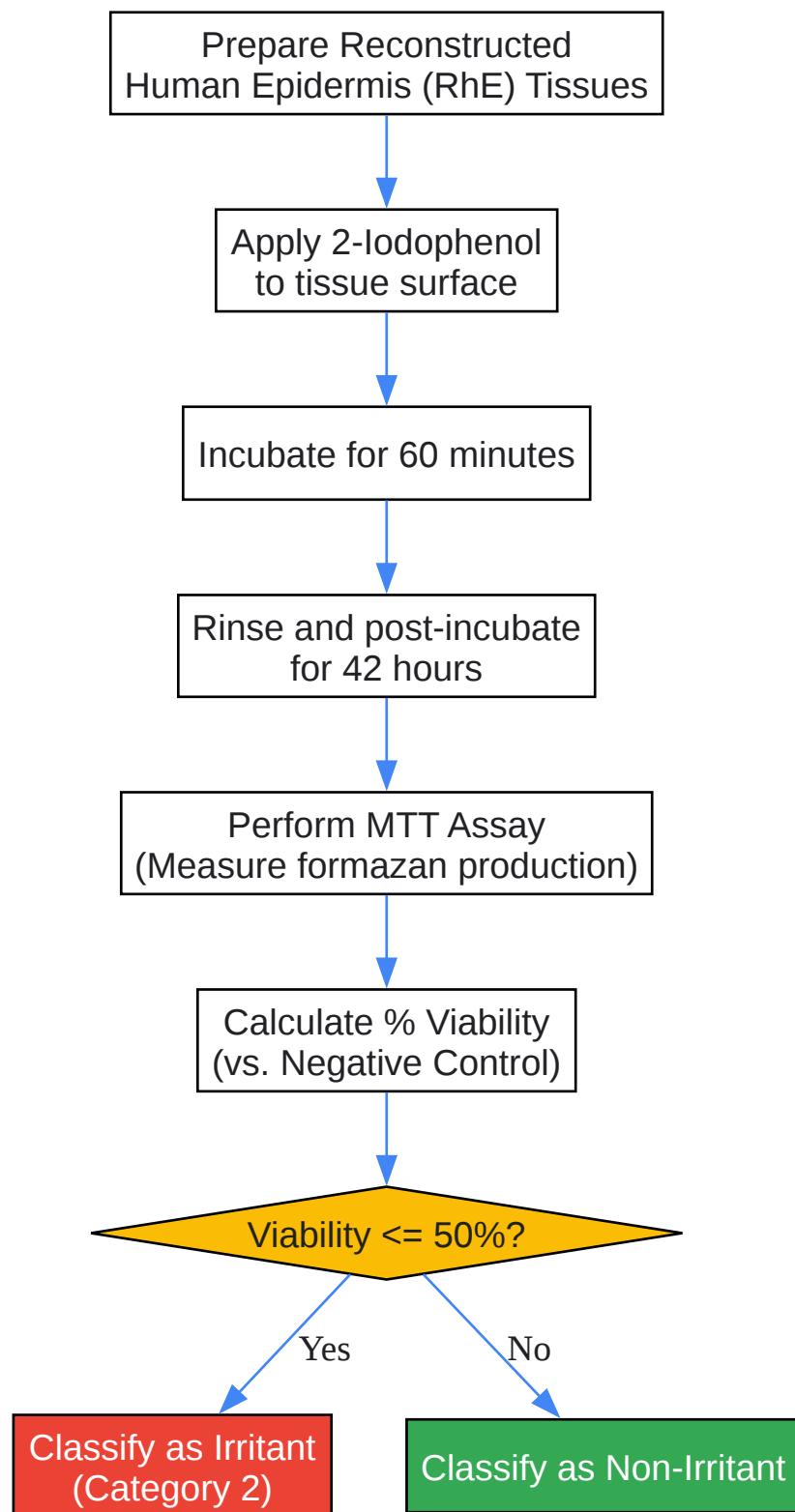

[Click to download full resolution via product page](#)

Figure 1: Workflow for Acute Oral Toxicity Testing (OECD 423).

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

Methodology:

- **Tissue Model:** Commercially available RhE models, which consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis, are used.
- **Test Substance Application:** The test substance is applied topically to the surface of the RhE tissue.
- **Incubation:** The treated tissues are incubated for a defined period (e.g., 60 minutes).
- **Rinsing and Post-Incubation:** After exposure, the tissues are thoroughly rinsed and transferred to fresh medium for a post-incubation period (e.g., 42 hours).
- **Viability Assessment:** Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan product, which is then extracted and measured spectrophotometrically.
- **Data Interpretation:** The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant (Category 2) if the mean tissue viability is $\leq 50\%$.

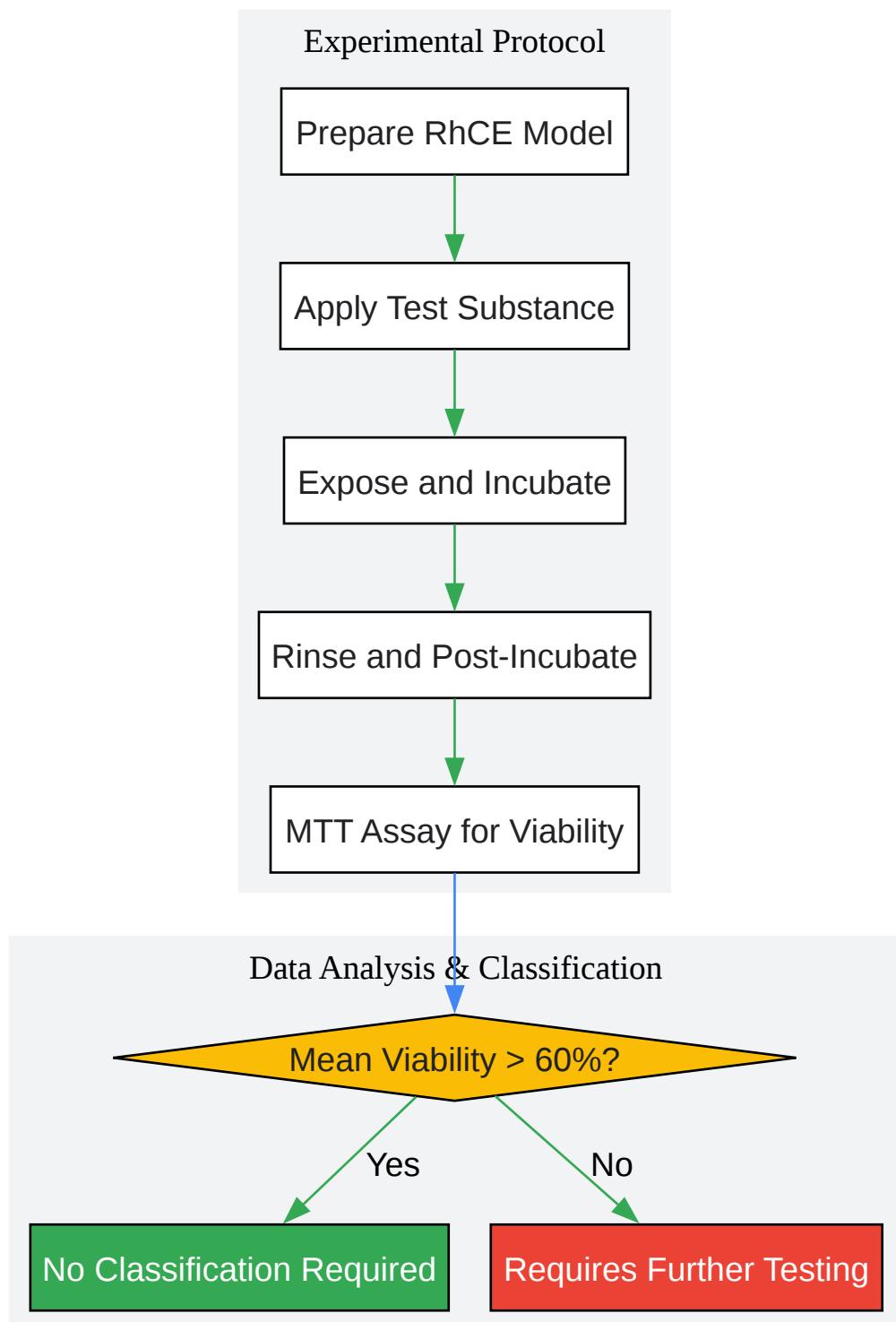

[Click to download full resolution via product page](#)

Figure 2: Workflow for In Vitro Skin Irritation Testing (OECD 439).

This in vitro test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Methodology:

- **Tissue Model:** A reconstructed human cornea-like epithelium (RhCE) model is used.
- **Test Substance Application:** The test substance is applied topically to the epithelial surface.
- **Exposure and Post-Incubation:** Tissues are exposed for a short duration (e.g., 30 minutes for liquids), followed by rinsing and a post-incubation period.
- **Viability Assessment:** Similar to the skin irritation test, cell viability is measured using the MTT assay.
- **Data Interpretation:** If the mean tissue viability is > 60%, the substance is considered not to require classification for eye irritation or serious eye damage.

[Click to download full resolution via product page](#)

Figure 3: Logical Flow for Eye Irritation Screening (OECD 492).

Ecotoxicological Information

Specific ecotoxicological data for **2-Iodophenol** is not readily available. The following sections describe standard test protocols for assessing the potential environmental impact of a substance.

Table 3: Summary of Ecotoxicological Hazards

Endpoint	Classification	Notes
Acute Aquatic Toxicity	Data not available	No specific data found for fish, daphnia, or algae.
Biodegradability	Data not available	No specific studies on the biodegradability of 2-Iodophenol were found.

This test determines the acute immobilization of *Daphnia magna*.

Methodology:

- Test Organism: Young daphnids (less than 24 hours old) are used.
- Exposure: Daphnids are exposed to a range of concentrations of the test substance in a suitable medium for 48 hours.
- Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- Data Analysis: The results are used to calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids).

This series of methods evaluates the potential for a substance to be rapidly biodegraded by aerobic microorganisms. A common method is the CO₂ Evolution Test (OECD 301B).

Methodology:

- Inoculum: A mixed population of aerobic microorganisms from a source like activated sludge is used.

- **Test System:** The test substance is added as the sole source of organic carbon to a mineral medium containing the inoculum.
- **Incubation:** The system is incubated in the dark at a constant temperature for 28 days.
- **Measurement:** The amount of CO₂ produced from the biodegradation of the substance is measured over time.
- **Data Interpretation:** The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a pass level of >60% within a 10-day window during the 28-day test.

Handling, Storage, and First Aid

Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wash thoroughly after handling.^[4] **Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.^[4] **First Aid:**

- **Eyes:** Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
^[4]
- **Skin:** Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.^[4]
- **Ingestion:** Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.^[4]
- **Inhalation:** Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.^[4]

Fire Fighting and Accidental Release Measures

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or appropriate foam. Wear a self-contained breathing apparatus and full protective gear. During a fire, irritating and highly toxic gases may be generated.^[4] **Accidental Release:** Use proper personal protective equipment.

Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions and provide ventilation.[4]

Conclusion

2-Iodophenol is a chemical that requires careful handling due to its classification as harmful if swallowed, in contact with skin, or inhaled, and as an irritant to skin, eyes, and the respiratory system. While quantitative experimental data on its toxicological and ecotoxicological properties are limited, the established classifications provide a basis for risk assessment and the implementation of appropriate safety measures. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, represent the standard approach for generating the necessary data to perform a comprehensive safety assessment for this and similar chemical substances. Researchers and drug development professionals should adhere to the handling and safety precautions outlined in the Safety Data Sheet to minimize exposure and ensure a safe working environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodophenol | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sodiumiodide.net [sodiumiodide.net]
- 3. 2-Iodophenol | 533-58-4 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safety Data of 2-Iodophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132878#2-iodophenol-safety-data-sheet-sds-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com